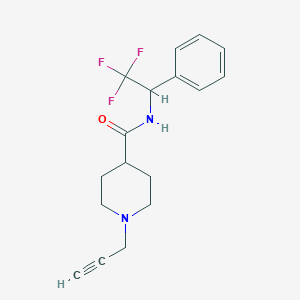

(E)-6-methylhept-4-en-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms .Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, mechanism, and the products formed .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can often be predicted using computational chemistry .Wissenschaftliche Forschungsanwendungen

Pheromone Research and Pest Management

(E)-6-methylhept-4-en-1-ol, along with its stereoisomers, has been studied for its potential use as a pheromone in integrated pest management. Pheromones like 4-Methylheptan-3-ol, an analogue of this compound, are considered sustainable alternatives to hazardous insecticides. Research has demonstrated the synthesis of various stereoisomers of this compound, which are active towards different species of insects, highlighting its potential in controlling pest populations in an environmentally friendly manner (Brenna et al., 2017).

Synthesis and Stereochemistry

The synthesis and stereochemical analysis of compounds related to this compound have been subjects of significant research. For example, the synthesis of mycarose and epi-axenose from non-carbohydrate precursors involved key transformations of related compounds, illustrating the compound's relevance in organic synthesis and chemical analysis (Roush & Hagadorn, 1985).

Catalysis and Chemical Transformations

Studies on catalysis involving compounds similar to this compound have been conducted to understand their behavior in chemical reactions. For instance, the research on phenylselenoetherification of 6-methylhept-5-en-2-ol, a compound similar to this compound, provided insights into the mechanisms and kinetics of such reactions, which are crucial for developing new synthetic methods (Bugarčić et al., 2010).

Analytical Chemistry

In the field of analytical chemistry, derivatives of this compound have been used as markers for detecting adulterations in food products. A study on the determination of (E)-5-methylhept-2-en-4-one in deodorized hazelnut oil highlights the use of these compounds in ensuring the purity and authenticity of food products (Blanch et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

This involves predicting or proposing future research directions. It could be based on the current state of research and potential applications of the compound .

For a specific compound like “(E)-6-methylhept-4-en-1-ol”, you would need to look up these details in chemical databases, research articles, and safety data sheets. If you have access to a university library, they often have subscriptions to these resources. You can also use tools like Google Scholar or PubChem for your research .

Eigenschaften

IUPAC Name |

(E)-6-methylhept-4-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDGUFZXMNVORS-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=CCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C/CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2387564.png)

![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)

![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)

![3-Methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2387576.png)

![2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide](/img/structure/B2387577.png)

![5-(2-bromophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2387579.png)